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Hypoxanthine disodium salt

Cat. No.: B14774342
M. Wt: 182.09 g/mol
InChI Key: ZFKZPDWJOMMIBN-UHFFFAOYSA-N
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Description

Overview of Purine (B94841) Metabolism Pathways

Purine metabolism encompasses two main processes: the de novo synthesis pathway, which builds purines from simpler molecules, and the salvage pathway, which recycles pre-existing purine bases. Hypoxanthine (B114508) is a central hub in both the catabolic (breakdown) and salvage pathways. ontosight.airesearchgate.net

During the breakdown of purine nucleotides, such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), hypoxanthine is formed as an intermediate. nih.govyoutube.com The enzyme adenosine deaminase converts adenosine to inosine (B1671953), which is then acted upon by purine nucleoside phosphorylase to yield hypoxanthine. nih.gov Subsequently, the enzyme xanthine (B1682287) oxidase catalyzes the oxidation of hypoxanthine to xanthine, and then further to uric acid, the final product of purine degradation in humans. nih.govresearchgate.netyoutube.com This catabolic process is crucial for the removal of excess purines and the prevention of their potentially toxic accumulation. ontosight.ai

The conversion of hypoxanthine to uric acid by xanthine oxidase is a two-step process that also generates reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. physiology.org This highlights the dual role of this pathway, not only in waste elimination but also in cellular signaling and oxidative stress.

The purine salvage pathway is an energy-efficient mechanism that recycles purine bases, including hypoxanthine, to synthesize new nucleotides. ontosight.ai This pathway is particularly vital in cells with high rates of proliferation or those with limited capacity for de novo purine synthesis. ontosight.aiebi.ac.uk

The key enzyme in this process is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govwikipedia.org HGPRT catalyzes the reaction between hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form inosine monophosphate (IMP). nih.govnih.gov IMP is a crucial precursor molecule that can be converted into either AMP or GMP, thereby re-entering the pool of nucleotides available for DNA and RNA synthesis. ontosight.aiyoutube.com The salvage pathway significantly reduces the energetic burden on the cell compared to the de novo synthesis of purines. ontosight.ai

Deficiencies in the HGPRT enzyme can lead to serious metabolic disorders, such as Lesch-Nyhan syndrome, characterized by an overproduction of uric acid due to the shunting of excess hypoxanthine into the catabolic pathway. nih.govrcsb.org

Biochemical Significance of Hypoxanthine in Cellular Homeostasis

Hypoxanthine's position at the crossroads of purine catabolism and salvage underscores its importance in maintaining cellular homeostasis. The balance between these two pathways is tightly regulated to ensure an adequate supply of nucleotides for essential processes like DNA replication, RNA transcription, and energy metabolism, while preventing the harmful buildup of purine degradation products. ontosight.ai

Recent research has also highlighted hypoxanthine's role as a metabolic biomarker in various physiological and pathological states. For instance, elevated levels of hypoxanthine have been associated with conditions of hypoxia (low oxygen) and have been identified as a potential marker for ischemic stroke. nih.govnih.govthno.org Studies have shown that in hypoxic conditions, the breakdown of adenine (B156593) nucleotides to hypoxanthine is accelerated. nih.gov Furthermore, hypoxanthine has been found to play a role in modulating intestinal barrier function and energy metabolism in colonic epithelial cells. nih.gov

Forms and Derivatives in Research Applications

The inherent solubility and stability of hypoxanthine disodium (B8443419) salt make it a valuable reagent in various research applications. ontosight.ai It is frequently used as a supplement in cell culture media to support the growth of cells, particularly those that rely on the purine salvage pathway. ontosight.aiwikipedia.orgmpbio.com For example, it is a common component in the culture of malaria parasites (Plasmodium falciparum), which require an external source of hypoxanthine for nucleic acid synthesis. wikipedia.org

In the field of hybridoma technology, hypoxanthine is a critical component of HAT selection medium (Hypoxanthine-Aminopterin-Thymidine), used for the selection of fused hybridoma cells. Beyond its salt form, various derivatives and analogs of hypoxanthine are synthesized and studied for their potential as therapeutic agents, particularly as inhibitors of enzymes involved in purine metabolism. acs.org The study of these compounds provides valuable insights into enzyme mechanisms and can lead to the development of new drugs for a range of diseases.

PropertyValueReference
Molecular Formula C5H2N4Na2O mpbio.com
Molecular Weight 180.08 g/mol mpbio.com
Synonyms 6-Hydroxypurine disodium salt, 1,7-Dihydro-6H-purin-6-one disodium salt mpbio.com
Solubility Soluble in water ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4Na2O B14774342 Hypoxanthine disodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N4Na2O

Molecular Weight

182.09 g/mol

InChI

InChI=1S/C5H4N4O.2Na/c10-5-3-4(7-1-6-3)8-2-9-5;;/h1-2H,(H2,6,7,8,9,10);;

InChI Key

ZFKZPDWJOMMIBN-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2.[Na].[Na]

Origin of Product

United States

Enzymatic and Molecular Interactions of Hypoxanthine

Substrate and Product Relationships with Key Enzymes

Hypoxanthine (B114508) as a Substrate for Xanthine (B1682287) Oxidoreductase (XOR)

Xanthine oxidoreductase (XOR) is a key enzyme in the catabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid. nih.gov This process is a significant source of reactive oxygen species as molecular oxygen is reduced. nih.gov The enzyme contains a molybdenum center essential for catalysis. osti.gov The reaction involves nucleophilic attack on a carbon position of the purine (B94841) substrate. nih.gov While XOR can hydroxylate hypoxanthine at two different positions, the primary reaction leads to the formation of xanthine. osti.gov The ratio of xanthine to uric acid produced can vary depending on the concentration of hypoxanthine and the enzyme. cabidigitallibrary.org

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity and Hypoxanthine Conversion

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a crucial enzyme in the purine salvage pathway. wikipedia.orgrcsb.org This pathway recycles purine bases from the degradation of nucleic acids. rcsb.org HGPRT catalyzes the conversion of hypoxanthine to inosine (B1671953) monophosphate (IMP) and guanine (B1146940) to guanosine (B1672433) monophosphate (GMP). wikipedia.orguniprot.org The reaction involves the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to the purine base. wikipedia.org This salvage pathway is highly efficient, with about 90% of purine bases being recycled. doccheck.com The activity of HGPRT is vital for maintaining nucleotide pools, and its deficiency can lead to metabolic disorders. frontiersin.org The catalytic mechanism is sequential, with PRPP binding to the enzyme before the purine base. rcsb.orgnih.gov

Interactive Table: Key Enzymes in Hypoxanthine Metabolism

EnzymeSubstrate(s)Product(s)Metabolic Pathway
Xanthine Oxidoreductase (XOR)Hypoxanthine, Xanthine, O2Xanthine, Uric Acid, Reactive Oxygen SpeciesPurine Catabolism
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)Hypoxanthine, Guanine, PRPPIMP, GMP, PyrophosphatePurine Salvage
Purine Nucleoside Phosphorylase (PNP)Inosine, Guanosine, Phosphate (B84403)Hypoxanthine, Guanine, Ribose-1-phosphatePurine Catabolism

Role of Purine Nucleoside Phosphorylase in Hypoxanthine Formation

Purine nucleoside phosphorylase (PNP) is another key enzyme in purine metabolism that is responsible for the formation of hypoxanthine. nih.govnih.gov PNP catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective purine bases (hypoxanthine and guanine) and ribose-1-phosphate. nih.gov While the reaction is reversible in laboratory settings, the breakdown of nucleosides is the predominant direction within the cell. wikipedia.org This process releases hypoxanthine, which can then either be salvaged by HGPRT or catabolized by XOR. frontiersin.org

Allosteric Regulation of Metabolic Enzymes by Hypoxanthine Metabolites

Metabolites derived from hypoxanthine, particularly the end products of the purine salvage and de novo synthesis pathways, exert allosteric regulation on key enzymes, creating feedback control loops. For instance, allopurinol, a structural analog of hypoxanthine, can be metabolized to a ribosyl derivative that inhibits purine nucleoside phosphorylase (PNP). nih.gov This highlights the potential for hypoxanthine-like structures to influence enzyme activity. Furthermore, the energy status of the cell, reflected in the levels of adenylate metabolites, which are downstream of hypoxanthine salvage, can regulate metabolic pathways. nih.gov The concentration of hypoxanthine itself is linked to the intracellular energy metabolism and can be an indicator of cellular stress, such as hypoxia. nih.gov

Interactions with Nucleic Acid Repair Mechanisms (e.g., N-methylpurine glycosylase)

Hypoxanthine can arise in DNA through the deamination of adenine (B156593), a form of DNA damage that can lead to mutations if not repaired. ontosight.aifrontiersin.org The cell employs the base excision repair (BER) pathway to correct this type of damage. ontosight.aifrontiersin.org A key enzyme in this process is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AlkA). ontosight.ainih.gov MPG recognizes the damaged hypoxanthine base within the DNA strand and cleaves the N-glycosidic bond that links the base to the deoxyribose sugar. ontosight.ainih.gov This action removes the hypoxanthine, creating an abasic site which is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence. ontosight.ai The efficiency of hypoxanthine excision by MPG is crucial for maintaining genomic stability. nih.gov

Cellular and Physiological Mechanisms Mediated by Hypoxanthine

Modulation of Cellular Energetics

Influence on Intracellular ATP, ADP, and AMP Levels

Research has demonstrated that hypoxanthine (B114508) supplementation can significantly alter the intracellular concentrations of adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). In a study on intestinal epithelial cells, hypoxanthine treatment led to a notable increase in intracellular ATP levels, accompanied by a decrease in both ADP and AMP concentrations. nih.gov Specifically, supplementation with hypoxanthine resulted in an approximate 80 to 125 nmol/g increase in ATP, a 60 to 25 nmol/g decrease in ADP, and a 65 to 40 nmol/g decrease in AMP. nih.gov This shift indicates that hypoxanthine can be effectively utilized through the purine (B94841) salvage pathway to replenish the cell's primary energy currency.

Conversely, in a different experimental context involving human umbilical vein endothelial cells exposed to radiation, the addition of hypoxanthine was found to increase the total adenine (B156593) nucleotide pool, elevating the levels of ATP, ADP, and AMP post-irradiation. bioone.org This suggests that under conditions of cellular stress that deplete energy stores, hypoxanthine serves as a ready substrate for the synthesis of all adenine nucleotides, thereby supporting cellular repair and survival mechanisms. bioone.orgnih.gov During states of acute energy consumption, AMP is degraded to inosine (B1671953) monophosphate (IMP) and further to inosine and then hypoxanthine. frontiersin.org

The breakdown of intracellular ATP under normoxic conditions primarily follows the pathway ATP ↔ ADP ↔ AMP → IMP → inosine ↔ hypoxanthine. nih.gov However, under ischemic conditions where ATP levels are low, the pathway shifts to ATP ↔ ADP ↔ AMP → adenosine → inosine ↔ hypoxanthine. nih.gov

Regulation of Adenylate Energy Charge

The adenylate energy charge (AEC) is a critical index of the energetic state of a cell, defined by the ratio of adenine nucleotides. A high AEC indicates a robust energy status, while a low AEC signifies energy depletion. Hypoxanthine has been shown to positively influence the AEC. In murine colon tissue, supplementation with hypoxanthine led to a significant increase in the AEC from approximately 0.52 to 0.73. nih.gov This demonstrates hypoxanthine's capacity to restore and maintain a high-energy state within tissues.

However, the effect of hypoxanthine on AEC may be context-dependent. In the previously mentioned study on irradiated endothelial cells, while hypoxanthine increased the absolute amounts of adenine nucleotides, the energy charge remained unchanged. bioone.org This suggests that while hypoxanthine can boost the total pool of energy-related molecules, the relative balance as reflected by the AEC might be maintained under certain stress conditions.

Impact of Hypoxanthine on Cellular Adenine Nucleotides and Energy Charge

ParameterCell/Tissue TypeConditionEffect of Hypoxanthine SupplementationReference
Intracellular ATPIntestinal Epithelial CellsNormalIncrease nih.gov
Intracellular ADPIntestinal Epithelial CellsNormalDecrease nih.gov
Intracellular AMPIntestinal Epithelial CellsNormalDecrease nih.gov
Adenylate Energy Charge (AEC)Murine Colon TissueNormalIncrease nih.gov
Total Adenine Nucleotides (ATP+ADP+AMP)Human Umbilical Vein Endothelial CellsPost-irradiationIncrease bioone.org
Adenylate Energy Charge (AEC)Human Umbilical Vein Endothelial CellsPost-irradiationNo significant change bioone.org

Impact on Cellular Oxygen Consumption and Aerobic Respiration

Hypoxanthine supplementation has been observed to reduce the aerobic respiratory burden in certain cell types. In studies with T84 intestinal epithelial cells, those supplemented with hypoxanthine consumed less oxygen. nih.gov This suggests that by providing a readily available source for ATP production through the salvage pathway, hypoxanthine can alleviate the demand on aerobic respiration, a process that can be energetically costly and also a source of oxidative stress.

Involvement in Oxidative Stress Responses

While beneficial for energy metabolism, hypoxanthine is also intricately linked to the generation of reactive oxygen species (ROS), particularly under conditions of stress like hypoxia and inflammation.

Mechanisms of Reactive Oxygen Species (ROS) Generation

The primary mechanism by which hypoxanthine contributes to ROS production is through its catabolism by the enzyme xanthine (B1682287) oxidoreductase (XOR). XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). nih.gov This enzyme catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid. nih.gov

During these reactions, molecular oxygen acts as an electron acceptor, leading to the formation of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net The generation of these ROS is a natural byproduct of this metabolic pathway. Under normal physiological conditions, the levels of hypoxanthine are low; however, during pathological states such as ischemia, these levels can rise significantly, leading to an amplified production of ROS upon reoxygenation. nih.govnih.gov This can contribute to cellular damage and inflammation. The oxidation of hypoxanthine and xanthine by XO is a known trigger for cytotoxicity due to the production of ROS. nih.gov

Hypoxanthine as an Indicator of Tissue Hypoxia

The accumulation of hypoxanthine is a well-established biomarker for tissue hypoxia. nih.govmedchemexpress.com During periods of oxygen deprivation (hypoxia), the cellular demand for ATP outstrips the capacity of aerobic respiration. This leads to a rapid breakdown of ATP to ADP and then AMP. To shift the equilibrium of the adenylate kinase reaction and generate more ATP, AMP is further catabolized, leading to an accumulation of its degradation products, including hypoxanthine. frontiersin.org

In hypoxic conditions, the conversion of hypoxanthine to xanthine and uric acid by xanthine oxidase is slowed because oxygen is a required cofactor for this enzyme. nih.gov This enzymatic bottleneck, combined with the accelerated breakdown of adenine nucleotides, results in a significant increase in intracellular and extracellular hypoxanthine concentrations. Consequently, elevated levels of hypoxanthine in plasma or tissues are considered a sensitive indicator of hypoxic stress in various clinical contexts, including ischemic stroke and fetal distress. nih.govnih.govthno.org

Summary of Hypoxanthine's Role in Oxidative Stress and Hypoxia

ProcessKey EnzymeMechanismOutcomeReference
ROS GenerationXanthine Oxidoreductase (XO/XDH)Oxidation of hypoxanthine to xanthine and uric acid, with O₂ as an electron acceptor.Production of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govnih.govresearchgate.net
Indicator of HypoxiaN/A (Metabolic Marker)Accelerated breakdown of ATP and other adenine nucleotides during oxygen deprivation, coupled with reduced catabolism of hypoxanthine by xanthine oxidase.Accumulation of hypoxanthine in tissues and plasma. nih.govnih.govmedchemexpress.comthno.org

Roles in Cellular Integrity and Tissue Homeostasis

Hypoxanthine, a naturally occurring purine derivative, plays a significant role in maintaining cellular integrity and tissue balance. wikipedia.org It is a key intermediate in the purine salvage pathway, a metabolic route that recycles purine bases to generate essential nucleotides. researchgate.net This process is particularly crucial for cells with high proliferation rates, which have a substantial demand for purines. researchgate.net

Recent research has highlighted hypoxanthine as a crucial metabolite in modulating the energy status and barrier function of colonic epithelial cells. nih.govnih.gov Studies have shown that hypoxanthine supplementation can enhance intestinal barrier function. nih.govnih.gov This improvement is attributed to its ability to increase intracellular ATP levels. nih.govnih.gov In a state of physiological hypoxia, which is characteristic of the colon, hypoxanthine supplementation has been found to prevent the decline in barrier resistance and even enhance it. nih.gov Furthermore, a decrease in hypoxanthine levels during active inflammation has been correlated with the severity of murine colitis, underscoring its protective role. nih.govnih.gov The mechanism appears to involve the salvage of hypoxanthine by intestinal epithelial cells to bolster their energy reserves, which is essential for maintaining the tight junctions that form the backbone of the epithelial barrier. tandfonline.com

Cellular wound healing is a complex process involving cell migration, proliferation, and differentiation to repair damaged tissue. nih.govyoutube.com Hypoxanthine has been demonstrated to positively influence this process. nih.govnih.gov By providing a substrate for ATP synthesis through the salvage pathway, hypoxanthine can meet the increased energy demands of tissue repair. bioone.orgnih.gov

Studies have shown that hypoxanthine supplementation accelerates the rate of epithelial wound closure. nih.govresearchgate.net For instance, in a scratch wound assay, the presence of hypoxanthine led to a significantly faster closure of the wound, indicating an improved cellular migratory capacity. nih.govresearchgate.net In animal models, topical application of hypoxanthine has been shown to accelerate the healing of dermal wounds. nih.gov This effect is linked to its ability to promote the synthesis and release of nerve growth factor (NGF), a key molecule in wound repair. nih.gov The correlation between hypoxanthine levels and the healing process suggests its potential as an indicator of tissue damage and repair. nih.gov

The cytoskeleton, a dynamic network of protein filaments, is fundamental to cell shape, migration, and division, all of which are critical for wound healing and maintaining barrier integrity. nih.govnih.gov The assembly and disassembly of cytoskeletal components, particularly actin filaments, are highly energy-dependent processes. nih.govnih.gov

Cellular Transport and Uptake Mechanisms

The entry of hypoxanthine into cells is a regulated process mediated by specific transporter proteins. These transporters are crucial for cells to utilize extracellular hypoxanthine for their metabolic needs, particularly for the energy-saving purine salvage pathway.

The transport of nucleobases, including hypoxanthine, across the cell membrane is facilitated by members of the Solute Carrier (SLC) superfamily of transporters. Two main families are involved: the equilibrative nucleoside transporters (ENTs/SLC29) and the concentrative nucleoside transporters (CNTs/SLC28). arvojournals.org While CNTs are sodium-dependent, ENTs are sodium-independent. arvojournals.orgnih.gov

Equilibrative Nucleoside Transporters (ENTs): The SLC29 family includes four members (ENT1-4). researchgate.netguidetopharmacology.org Both ENT1 and ENT2 have been shown to transport hypoxanthine. nih.govnih.gov hENT1 transports hypoxanthine with a lower efficiency compared to its preferred substrate, uridine. nih.gov The transport of hypoxanthine by hENT1 is saturable and can be inhibited by nitrobenzylmercaptopurine ribonucleoside (NBMPR). nih.gov ENT2 also mediates both the influx and efflux of hypoxanthine in a sodium-independent manner. nih.gov In some cell types, such as retinal capillary endothelial cells, ENT2 is a major contributor to hypoxanthine transport. arvojournals.org

Other Transporter Families: In addition to the well-characterized ENTs, other transporter families contribute to hypoxanthine uptake in various organisms. In bacteria like Escherichia coli, the nucleobase-cation symporter-2 (NCS2) family includes transporters specific for hypoxanthine and guanine (B1146940). nih.gov Fungi also possess distinct nucleobase uptake systems, including one for adenine, guanine, hypoxanthine, and cytosine. oup.com

The following table summarizes the key transporters involved in hypoxanthine uptake:

Transporter Family Specific Transporter(s) Organism/Cell Type Key Characteristics
SLC29 (ENTs) hENT1 (SLC29A1) Human Transports hypoxanthine, inhibitable by NBMPR. guidetopharmacology.orgnih.gov
hENT2 (SLC29A2) Human, Rat Mediates bidirectional, sodium-independent transport of hypoxanthine. arvojournals.orgnih.gov
NCS2 YjcD, YgfQ Escherichia coli High-affinity transporters for guanine and hypoxanthine. nih.gov
Fungal Transporters - Fungi Systems for adenine-guanine-hypoxanthine-cytosine uptake. oup.com

Sodium-independent transport of hypoxanthine is primarily carried out by the equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. arvojournals.orgnih.govnih.gov This mode of transport does not require a sodium gradient and allows for the bidirectional movement of hypoxanthine across the cell membrane, depending on the concentration gradient of the substrate. arvojournals.orgnih.gov

Studies using various cell lines have confirmed the sodium-independent nature of hypoxanthine uptake. For example, in retinal capillary endothelial cells, hypoxanthine transport occurs in a sodium-independent and concentration-dependent manner, with both high- and low-affinity transport processes observed. arvojournals.org This transport is sensitive to inhibition by NBMPR, a characteristic feature of ENT-mediated transport. arvojournals.org Similarly, in rat microvascular endothelial cells, both the uptake and release of hypoxanthine are mediated by ENT2 and are independent of sodium. nih.gov

Genetic studies in cultured lymphoblasts have provided strong evidence that purine nucleobases like hypoxanthine share a common transport mechanism with nucleosides, a function that is largely sodium-independent. nih.gov Deficiencies in the nucleoside transport function significantly impair the cell's ability to transport and salvage exogenous hypoxanthine. nih.gov

The following table provides kinetic data for sodium-independent hypoxanthine transport in different cell systems:

Cell System Transporter(s) Km (μM) Vmax (pmol/μl/s)
Rat Microvascular Endothelial Cells ENT2 300 2.8
Rat Retinal Capillary Endothelial Cells ENT2 and putative transporter 4.3 and 2900 -
Xenopus Oocytes expressing hENT1 hENT1 - -

Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vmax (maximum transport rate). Data for hENT1 in Xenopus oocytes showed a transport efficiency (Vmax/Km) of 86 pmol/oocyte/min/mM. nih.gov

Regulation of Gene Expression and Cellular Signaling

Hypoxanthine is not merely a metabolic intermediate but also an active signaling molecule that can modulate gene expression and intricate cellular signaling pathways. Its influence extends to critical areas such as lipid metabolism, angiogenesis, and cellular energy sensing, primarily through its impact on gene expression and the activation of key metabolic regulators.

Effects on Lipid Metabolism-Related Gene Expression (e.g., PCSK-9, APOE, ABCA1)

The direct regulatory effects of hypoxanthine on the expression of key genes involved in lipid metabolism, such as Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), Apolipoprotein E (APOE), and ATP-binding cassette transporter A1 (ABCA1), are not yet extensively elucidated in scientific literature. However, emerging research points towards an indirect yet significant influence of purine metabolism, in which hypoxanthine is a central player, on lipid homeostasis and the expression of related genes.

Disturbances in purine metabolism have been linked to alterations in lipid profiles and the expression of genes that regulate cholesterol and lipoprotein metabolism. For instance, studies have shown that metabolic syndrome, a condition often associated with dyslipidemia, occurs in a high percentage of individuals with gout, a disease characterized by high levels of uric acid, the end product of purine metabolism. wikipedia.org This suggests a potential interplay between purine levels, including hypoxanthine, and lipid-related gene expression.

Furthermore, in the context of Alzheimer's disease, a condition with a known lipid metabolism dysregulation component, shifts in plasma levels of hypoxanthine have been observed. frontiersin.org This correlation suggests a potential link between hypoxanthine and the complex network of genes governing lipid metabolism in pathological states. One of the key genes in Alzheimer's disease is APOE, which plays a crucial role in cholesterol transport. youtube.comnih.gov While direct regulation of APOE by hypoxanthine is not established, the co-occurrence of altered hypoxanthine levels and the central role of APOE in lipid metabolism in this disease warrants further investigation.

The regulation of PCSK9, a key player in cholesterol homeostasis through its degradation of the LDL receptor, is complex and influenced by various transcription factors. frontiersin.orgresearchgate.netnih.gov Similarly, the expression of ABCA1, essential for the formation of high-density lipoprotein (HDL), is tightly controlled. nih.govnih.govnih.gov While direct evidence is lacking, it is plausible that significant shifts in the cellular purine pool, including hypoxanthine concentrations, could indirectly influence the transcriptional machinery governing these critical lipid-regulating genes.

Table 1: Genes in Lipid Metabolism Potentially Influenced by Purine Metabolism

GeneFunctionPotential Indirect Influence of Hypoxanthine
PCSK9 Regulates LDL receptor degradation, influencing plasma LDL cholesterol levels. medlineplus.govnih.govIndirectly through alterations in metabolic state and transcription factor activity linked to purine metabolism.
APOE A major cholesterol carrier that supports lipid transport and injury repair in the brain. youtube.comnih.govCorrelated with altered hypoxanthine levels in neurodegenerative diseases with lipid dysregulation. frontiersin.org
ABCA1 Mediates cholesterol efflux to apolipoproteins, a key step in reverse cholesterol transport. nih.govnih.govPotentially influenced by the overall cellular metabolic status, which is affected by purine nucleotide levels.

Impact on Angiogenic Factor Expression (e.g., VEGF, PDGF)

Hypoxanthine's role in regulating the expression of angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF), is closely tied to cellular oxygen levels. Hypoxia, a condition of low oxygen, is a potent stimulus for angiogenesis, the formation of new blood vessels, and is a key microenvironmental factor where hypoxanthine can accumulate.

Under hypoxic conditions, the expression of VEGF is dramatically induced. nih.govnih.gov This upregulation is a critical step in physiological processes like wound healing and in pathological conditions such as tumor growth. nih.govnih.gov The stabilization of VEGF mRNA is a key mechanism for its increased expression during hypoxia. nih.gov While the direct binding of hypoxanthine to the VEGF gene promoter has not been demonstrated, the accumulation of hypoxanthine is a hallmark of the hypoxic state that drives VEGF expression. Therefore, hypoxanthine can be considered a metabolic marker of the cellular environment that promotes VEGF-mediated angiogenesis.

Similarly, hypoxia has been shown to enhance PDGF signaling in the pulmonary vasculature. nih.gov This enhancement is mediated, in part, by the down-regulation of protein tyrosine phosphatases that normally inhibit the PDGF receptor. nih.gov This suggests that in hypoxic tissues where hypoxanthine levels are likely elevated, the cellular response to PDGF, a potent mitogen and chemoattractant for vascular smooth muscle cells, is amplified. nih.gov The expression of the PDGF-B gene itself is regulated by complex cell-type-specific elements. nih.gov

Table 2: Angiogenic Factors and Their Link to Hypoxia and Hypoxanthine

Angiogenic FactorRole in AngiogenesisLink to Hypoxia and Hypoxanthine
VEGF A key regulator of endothelial cell proliferation, migration, and vessel formation. nih.govnih.govExpression is strongly induced by hypoxia, a condition associated with elevated hypoxanthine. nih.govnih.gov
PDGF Promotes the proliferation and migration of vascular smooth muscle cells, contributing to vessel maturation and remodeling. nih.govSignaling is enhanced by hypoxia, suggesting a role for the hypoxic metabolic milieu, including hypoxanthine, in modulating its activity. nih.gov

Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) Pathways

One of the most direct and well-characterized signaling roles of hypoxanthine is its involvement in the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK). AMPK is a crucial cellular energy sensor that is activated in response to a decrease in the ATP:AMP ratio, signaling a state of low energy.

Under conditions of energetic stress, such as hypoxia or glucose deprivation, ATP is consumed, leading to an increase in the relative levels of AMP. youtube.com Hypoxanthine plays a key role in this process through the purine salvage pathway. Hypoxanthine can be converted to inosine monophosphate (IMP), which can then be converted to AMP. This salvage pathway provides a mechanism to replenish the adenylate pool.

However, during prolonged or severe energetic stress, the conversion of AMP to ADP and subsequently to ATP is impaired. youtube.com This leads to an accumulation of AMP, which directly activates AMPK. youtube.com Therefore, the flux of hypoxanthine through the salvage pathway contributes to the accumulation of AMP that triggers the activation of AMPK. youtube.com This activation of AMPK initiates a cascade of downstream events aimed at restoring energy homeostasis, including the stimulation of catabolic processes that generate ATP and the inhibition of anabolic processes that consume ATP.

Research has shown that hypoxanthine supplementation can modulate energy metabolism in intestinal epithelial cells and that the salvage of hypoxanthine is a critical checkpoint against premature AMPK activation during acute ATP consumption. youtube.com This indicates a sophisticated regulatory role for hypoxanthine in cellular energy sensing and response.

Table 3: Key Molecules in the Hypoxanthine-Mediated AMPK Activation Pathway

MoleculeRole in the Pathway
Hypoxanthine A purine base that is salvaged to form IMP and subsequently AMP.
AMP An allosteric activator of AMPK. Its accumulation signals low cellular energy. youtube.com
ATP The main cellular energy currency. A decrease in its level relative to AMP activates AMPK.
AMPK A central energy sensor that, once activated, orchestrates a metabolic switch to conserve and generate energy.

Research Methodologies and Analytical Approaches for Hypoxanthine Studies

Quantitative Analytical Techniques for Hypoxanthine (B114508) in Biological Matrices

The selection of an appropriate analytical technique for hypoxanthine quantification is contingent upon several factors, including the specific research objective, the nature of the biological sample, and the required levels of sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely utilized method for the determination of hypoxanthine. This technique separates components of a mixture based on their differential interactions with a stationary phase packed within a column. Hypoxanthine is then detected as it passes through a UV detector, which measures its absorbance of light at a specific wavelength, typically around 250 nm. The concentration of hypoxanthine in the sample is then calculated by comparing its peak area to a calibration curve generated from standards of known concentrations. This method has proven effective for analyzing purine (B94841) levels in various biological fluids.

Table 1: Illustrative HPLC-UV Parameters for Hypoxanthine Analysis

Parameter Typical Value/Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile)
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength 250 - 254 nm

| Injection Volume | 10 - 50 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and unparalleled selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical choice. This powerful technique seamlessly integrates the superior separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. Following chromatographic separation, the eluted hypoxanthine is ionized, and its mass-to-charge ratio is determined. The use of tandem mass spectrometry (LC-MS/MS) further refines this process by fragmenting the parent ion and analyzing the resulting product ions, which provides a highly specific signature for hypoxanthine, virtually eliminating matrix interferences. This makes LC-MS an indispensable tool in metabolomics research, where subtle variations in metabolite levels can be indicative of disease states.

Capillary Electrophoresis

Capillary Electrophoresis (CE) represents another effective separation technique for hypoxanthine analysis. CE separates ions based on their size and charge as they move through a narrow capillary filled with an electrolyte under the influence of a high-voltage electric field. This method is distinguished by its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. CE has been successfully employed for the simultaneous determination of hypoxanthine and other purine compounds in complex biological samples, including urine and serum.

Adsorptive Stripping Voltammetry for Trace Analysis

When trace-level detection of hypoxanthine is required, Adsorptive Stripping Voltammetry (AdSV) offers exceptional sensitivity. This electrochemical technique involves a two-step process: first, hypoxanthine is preconcentrated by adsorption onto the surface of a working electrode at a specific potential. Subsequently, the potential is swept, causing the adsorbed hypoxanthine to be "stripped" from the electrode surface through an oxidation or reduction reaction, which generates a current signal directly proportional to its concentration. AdSV has demonstrated extremely low detection limits, making it suitable for applications where hypoxanthine concentrations are minute.

Fluorometric Assay Development and Optimization

Fluorometric assays provide a sensitive and often high-throughput alternative to chromatographic methods for hypoxanthine quantification. These assays are typically based on enzymatic reactions. For instance, the enzyme xanthine (B1682287) oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This reaction can be coupled to a secondary reaction that produces a highly fluorescent molecule. The intensity of the fluorescence is then measured and is directly proportional to the initial concentration of hypoxanthine. Optimization of these assays focuses on maximizing signal-to-noise ratios and ensuring high specificity for hypoxanthine over other purines.

Nuclear Magnetic Resonance (NMR) Metabolomics Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent, non-destructive analytical technique capable of identifying and quantifying a wide range of metabolites simultaneously within a single, intact biological sample. In NMR-based metabolomics, the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting NMR spectrum provides a characteristic "fingerprint" of the metabolites present, including hypoxanthine. While generally possessing lower sensitivity compared to mass spectrometry, NMR is highly quantitative and reproducible, offering a comprehensive and unbiased snapshot of the metabolic state of a cell or organism.

Pre-analytical Considerations in Sample Preparation for Hypoxanthine Quantification

The accurate quantification of hypoxanthine in biological samples is critically dependent on stringent pre-analytical procedures. These steps are essential to minimize artefactual changes in hypoxanthine levels that can occur between sample collection and analysis.

Effects of Sample Liquefaction Methods

The method used to process and liquefy samples can significantly impact the measured concentration of hypoxanthine. Studies have shown that the concentration of hypoxanthine can increase in both erythrocyte and plasma samples if whole blood is stored at room temperature before centrifugation. nih.gov This is attributed to the endogenous formation of hypoxanthine in erythrocytes over time at room temperature. nih.gov Therefore, immediate processing of blood samples is crucial.

For solid tissues, methods such as enzymatic digestion, sonication, and heat treatment are often employed. However, the choice of method must be carefully considered as it can influence the release and stability of hypoxanthine. For instance, harsh methods could potentially lead to cell lysis and the release of intracellular enzymes that may alter hypoxanthine levels.

Optimization of Blood Sample Collection and Storage Protocols

Rigorous protocols for blood sample collection and storage are paramount for obtaining accurate hypoxanthine measurements. Research indicates that a rapid in vitro release of hypoxanthine from erythrocytes and ongoing intraerythrocytic metabolism can lead to an overestimation of more than 10% within just 30 minutes of blood collection. nih.gov To mitigate this, blood samples must be deproteinized promptly after collection. nih.gov

For accurate results, it is recommended that blood be centrifuged immediately after collection. nih.gov Subsequently, both erythrocyte and plasma samples should be stored frozen until they are deproteinized and analyzed, for example, by high-performance liquid chromatography (HPLC). nih.gov The stability of hypoxanthine is also a concern during storage, with studies showing a progressive increase in both intracellular and supernatant hypoxanthine levels during the standard storage of human red blood cells. nih.gov Interestingly, hypoxia has been found to ameliorate the storage-dependent accumulation of hypoxanthine by decreasing the rates of purine deamination reactions. nih.govhaematologica.org

Table 1: Pre-analytical Considerations for Hypoxanthine Quantification

ConsiderationRecommendationRationale
Sample Processing Time Immediate centrifugation of whole blood after collection. nih.govPrevents time-dependent endogenous formation of hypoxanthine in erythrocytes at room temperature. nih.gov
Sample Deproteinization Prompt deproteinization of samples. nih.govMinimizes artefactual increases in hypoxanthine due to in vitro release from erythrocytes and continued metabolism. nih.gov
Storage Temperature Frozen storage of plasma and erythrocyte samples until analysis. nih.govEnsures stability of hypoxanthine levels.
Atmospheric Conditions Hypoxic conditions during storage may reduce hypoxanthine accumulation. nih.govhaematologica.orgHypoxia decreases purine deamination reaction rates. nih.govhaematologica.org

Application of Hypoxanthine Disodium (B8443419) Salt in In Vitro Experimental Models

Hypoxanthine disodium salt is a crucial supplement in a variety of in vitro experimental models, serving as a vital precursor for nucleotide synthesis in cells that rely on the purine salvage pathway. mpbio.commpbio.comsigmaaldrich.comnih.gov

Utilization in Mammalian Cell Culture Systems

Hypoxanthine is utilized as a nutrient additive in various mammalian cell cultures. mpbio.comsigmaaldrich.comresearchgate.net Its role is particularly significant in studies involving specific cell lines where it can influence cellular processes and metabolic pathways.

HepG2 Cells: The human hepatoma cell line HepG2 is widely used in studies of drug metabolism and hepatotoxicity. nih.gov In HepG2 cells, hypoxanthine has been shown to increase the production of reactive oxygen species (ROS) and lead to an accumulation of cholesterol. nih.govresearchgate.net It also affects the expression of genes involved in cholesterol transport. nih.gov

MCF-7 Cells: In the context of breast cancer research, hypoxanthine has been identified as a metastasis-associated metabolite. nih.gov Studies on the less metastatic MCF-7 breast cancer cell line have shown that treatment with hypoxanthine can induce an epithelial-to-mesenchymal transition (EMT), a key process in metastasis, and increase the cells' migratory and invasive capabilities. nih.gov It also promotes the expression of pro-angiogenic factors. nih.gov

T84 Cells: The T84 cell line, derived from a human colon carcinoma, is a well-established model for studying intestinal epithelial barrier function. In T84 cells, hypoxanthine supplementation has been demonstrated to promote cellular energetics by increasing levels of phosphocreatine (B42189) and ATP. nih.gov This enhancement of energy metabolism contributes to improved barrier function, particularly under hypoxic conditions, and facilitates wound healing responses. nih.gov

H2052 Cells: The NCI-H2052 cell line is a human mesothelioma cell line. nih.gov While direct studies on the specific effects of hypoxanthine on H2052 cells are not detailed in the provided context, mesothelioma cell lines are often cultured in media like RPMI-1640, which can be supplemented with various nutrients, potentially including hypoxanthine, to support their growth. nih.gov

Supplementation in Parasite Cell Culture Models

Hypoxanthine is an essential growth factor for the erythrocytic stages of the malaria parasite Plasmodium falciparum when cultured in a serum-free medium. nih.govcambridge.org The parasite is incapable of de novo purine synthesis and therefore relies on salvaging purines from the host. nih.gov

Research has established that an optimal concentration of hypoxanthine for parasite growth is between 15 and 120 μM. nih.govcambridge.org The beneficial effect of hypoxanthine on parasite proliferation becomes clearly evident by the fourth day of culture. nih.govcambridge.org The uptake of radiolabeled hypoxanthine, such as [3H]hypoxanthine, is a standard method for assessing the growth and drug susceptibility of P. falciparum in vitro. nih.goviddo.org Deprivation of hypoxanthine in the culture medium has been shown to negatively impact the development of the parasite. researchgate.net

Table 2: Effects of Hypoxanthine Supplementation in Different Cell Culture Models

Cell Line/OrganismKey Findings
HepG2 (Human Hepatoma) Increases reactive oxygen species (ROS) and cholesterol accumulation. nih.govresearchgate.net
MCF-7 (Human Breast Cancer) Induces epithelial-to-mesenchymal transition (EMT), and enhances migration and invasion. nih.gov
T84 (Human Colon Carcinoma) Promotes cellular energetics, improves barrier function, and aids in wound healing. nih.gov
Plasmodium falciparum Essential for growth in serum-free media; optimal concentration is 15-120 μM. nih.govcambridge.org

Role in Hybridoma Technologies and Selection Media

Hypoxanthine is a critical component of HAT (hypoxanthine-aminopterin-thymidine) medium, a selection medium used in hybridoma technology for the production of monoclonal antibodies. wikipedia.orgoxfordreference.comhimedialabs.comcorning.com This technology involves the fusion of antibody-producing B cells with immortal myeloma cells to create hybridoma cell lines that can produce a specific antibody indefinitely. nih.govwikipedia.orgthe-scientist.com

The selection process relies on the fact that the aminopterin (B17811) in the HAT medium blocks the de novo pathway of nucleotide synthesis. wikipedia.orgnih.govwikipedia.org This makes cell survival dependent on the salvage pathway. The myeloma cells used for fusion are deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is necessary for the salvage pathway. himedialabs.comnih.gov Therefore, unfused myeloma cells cannot survive in the HAT medium. wikipedia.orgwikipedia.org Unfused B cells have a limited lifespan and also die off. nih.govwikipedia.org

The resulting hybridoma cells, being a fusion of both cell types, inherit the ability to produce antibodies from the B cells and immortality from the myeloma cells. Crucially, they also inherit a functional HGPRT gene from the B cells, allowing them to utilize the exogenous hypoxanthine and thymidine (B127349) in the HAT medium via the salvage pathway to synthesize nucleotides and proliferate. wikipedia.orgoxfordreference.commoleculardevices.com Thus, the HAT medium provides a form of artificial selection, ensuring that only the desired hybridoma cells survive and can be subsequently screened for the production of the target monoclonal antibody. wikipedia.orgoxfordreference.com

Design and Implementation of In Vivo Preclinical Animal Models

In vivo preclinical animal models are indispensable for investigating the multifaceted roles of hypoxanthine in complex biological systems. These models allow for the study of this purine metabolite in the context of whole-organism physiology and pathology, providing insights that are not attainable through in vitro studies alone. The selection of an appropriate animal model is contingent upon the specific research question, with various models established to explore hypoxanthine's involvement in intestinal health, metabolic disorders, and organ-specific dysfunctions.

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is a widely utilized murine model that recapitulates many of the clinical and histological features of human ulcerative colitis, a form of inflammatory bowel disease (IBD). nih.govnih.gov This model is induced by administering DSS, a water-soluble, negatively charged sulfated polysaccharide, to rodents in their drinking water. nih.gov The DSS is directly toxic to colonic epithelial cells, leading to a compromise of the intestinal barrier integrity, subsequent infiltration of luminal antigens and bacteria into the mucosa, and the initiation of an inflammatory cascade. nih.govnih.gov This process mirrors the barrier dysfunction and inflammation characteristic of human IBD. nih.govpnas.org

In the context of hypoxanthine research, the DSS model has been instrumental in elucidating the role of this metabolite in intestinal epithelial cell energetics and barrier function. nih.gov Studies utilizing this model have demonstrated a significant decrease in hypoxanthine levels in the colonic tissue of mice with active colitis. nih.gov This loss of hypoxanthine strongly correlates with markers of disease severity, including weight loss and decreased colon length, suggesting that hypoxanthine may serve as a biomarker for the severity of intestinal inflammation. nih.gov Furthermore, research indicates that hypoxanthine plays a critical role in modulating the energy metabolism of intestinal epithelial cells, which is crucial for maintaining barrier integrity. nih.govics.org

Table 1: Research Findings on Hypoxanthine in DSS-Induced Colitis Models

Finding Model Organism Key Observations Reference(s)
Decreased colonic hypoxanthine levels Murine A greater than 65% decrease in hypoxanthine was observed in colitic mice during active inflammation. nih.gov
Correlation with disease severity Murine Loss of hypoxanthine strongly correlated with decreased colon length and increased weight loss. nih.gov
Role in epithelial energetics Murine Hypoxanthine supplementation was found to increase the adenylate energy charge in the murine colon. nih.gov

Rodent models are pivotal in understanding the interplay between metabolism and disease, with diet-induced obesity (DIO) and genetic models of atherosclerosis being particularly relevant. The DIO model, often employing the C57BL/6 mouse strain, mimics the development of obesity in humans through the long-term administration of a high-fat diet. nih.govnih.gov This leads to a cascade of metabolic derangements, including increased body weight, insulin (B600854) resistance, and hepatic steatosis. nih.gov While direct studies on hypoxanthine in the DIO model are emerging, the established link between purine metabolism and metabolic syndrome suggests a potential role for hypoxanthine as a biomarker or mediator in this context.

Atherosclerosis, a chronic inflammatory disease of the arteries, is frequently studied using apolipoprotein E-deficient (ApoE-/-) mice. nih.gov These mice, lacking the gene for apolipoprotein E, a key protein in lipid metabolism, spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet. nih.govnih.gov The inflammatory processes within atherosclerotic plaques involve purinergic signaling, and while specific investigations into hypoxanthine's role in this model are ongoing, the known involvement of purine metabolites in inflammation and cellular stress points to its potential significance. Macrophage-derived foam cells are a hallmark of atherosclerosis, and the absence of apoE in these cells has been shown to be pro-atherogenic. nih.gov Given that hypoxanthine is a key node in purine metabolism, its levels may reflect the metabolic state and inflammatory activity within the plaque microenvironment.

Table 2: Rodent Models for Metabolic Phenotype Investigation

Model Phenotype Relevance to Hypoxanthine Studies Reference(s)
Diet-Induced Obesity (DIO) Obesity, Insulin Resistance Potential biomarker for metabolic dysregulation due to its central role in purine metabolism. nih.govnih.gov
Apolipoprotein E-Deficient (ApoE-/-) Mouse Atherosclerosis Potential involvement in the inflammatory and metabolic aspects of atherosclerotic plaque development. nih.govnih.gov

Animal models are crucial for dissecting the mechanisms of organ-specific dysfunctions where hypoxanthine may play a key role.

Bladder Aging: Studies utilizing adult female Fischer 344 rats have demonstrated that chronic exposure to hypoxanthine can induce changes in voiding behavior and bladder structure that resemble those observed with aging. nih.govnih.gov This suggests that elevated levels of hypoxanthine, a metabolite associated with the generation of tissue-damaging reactive oxygen species (ROS), may contribute to the age-associated development of lower urinary tract symptoms (LUTS). nih.govics.org In these models, hypoxanthine exposure was found to increase biomarkers of oxidative stress and cellular damage. nih.gov Aged rats naturally exhibit increased levels of hypoxanthine in the bladder, and interventions that reduce hypoxanthine production have been shown to reverse age-related bladder dysfunction in these animals. auajournals.org

Table 3: Findings on Hypoxanthine in a Rat Model of Bladder Aging

Finding Model Organism Key Observations Reference(s)
Induction of aging-like phenotype Adult Female Fischer 344 Rats Chronic hypoxanthine exposure led to changes in voiding behavior and bladder structure resembling aging. nih.govnih.gov
Increased oxidative stress Adult Female Fischer 344 Rats Hypoxanthine exposure increased biomarkers of oxidative stress and cellular damage. nih.gov
Reversal of age-related dysfunction Aged Fischer 344 Rats Inhibition of the enzyme that produces hypoxanthine reversed bladder dysfunction. auajournals.org

Red Blood Cell Storage: The storage of red blood cells (RBCs) for transfusion is associated with a "storage lesion," a series of biochemical and biomechanical changes that can impair the efficacy of the transfusion. redcrossplus.blog Murine models have been instrumental in identifying hypoxanthine as a key metabolic marker of the RBC storage lesion. nih.govhaematologica.org Studies have shown that hypoxanthine levels increase in stored murine RBCs. haematologica.org Importantly, a significant negative correlation has been observed between pre-transfusion hypoxanthine levels in stored murine RBCs and their post-transfusion recovery in vivo. nih.govhaematologica.org This indicates that higher levels of hypoxanthine are associated with poorer outcomes after transfusion. Furthermore, interventions such as hypoxic storage, which have been shown to improve post-transfusion recovery, also lead to decreased levels of hypoxanthine in stored murine RBCs. nih.govbloodtransfusion.it

Table 4: Hypoxanthine as a Marker in Murine Models of Red Blood Cell Storage

Finding Model Organism Key Observations Reference(s)
Accumulation during storage Murine (C57BL/6J) Hypoxanthine levels increase in stored RBCs. haematologica.org
Correlation with post-transfusion recovery Murine A significant negative correlation exists between hypoxanthine levels and 24-hour post-transfusion recovery. nih.govhaematologica.org
Effect of hypoxic storage Murine Hypoxic storage conditions lead to lower hypoxanthine levels in stored RBCs. nih.gov

Mechanistic Research on Hypoxanthine in Disease Pathophysiology Pre Clinical Focus

Contributions to Metabolic Disorders Beyond Purine (B94841) Homeostasis

Pathophysiological Insights into Hyperuricemia (excluding clinical outcomes)

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key factor in the development of gout. nih.gov Hypoxanthine (B114508) is a direct precursor to uric acid, with the conversion catalyzed by the enzyme xanthine (B1682287) oxidase (XO). nih.gov Preclinical models have been instrumental in elucidating the role of hypoxanthine in the onset of hyperuricemia.

In rodent models, the administration of hypoxanthine, often in combination with a uricase inhibitor like oxonic acid potassium salt, reliably induces hyperuricemia. magtechjournal.comresearchgate.net This method allows researchers to study the direct impact of increased purine breakdown on uric acid levels. Studies have shown that increasing doses of hypoxanthine lead to a corresponding increase in serum uric acid, creatinine, and urea (B33335) nitrogen levels. magtechjournal.com These models have been crucial for understanding the biochemical cascade that leads to hyperuricemia and for testing the efficacy of therapeutic agents that target this pathway. researchgate.net

Table 1: Effects of Hypoxanthine Administration in a Rat Model of Hyperuricemia

ParameterControl GroupHypoxanthine (500 mg/kg) + OAPS (100 mg/kg)
Serum Uric Acid (3h)(86 ± 10) μmol/L(781 ± 167) μmol/L
Serum Uric Acid (9h)(75 ± 16) μmol/L(627 ± 291) μmol/L
Serum Uric Acid (12h)(80 ± 15) μmol/L(366 ± 196) μmol/L
Serum Urea Nitrogen (24h)(61 ± 5) mg/L(199 ± 96) mg/L
Serum Creatinine (24h)(21 ± 2) μmol/L(55 ± 16) μmol/L
Data adapted from a study on hyperuricemia rat models. magtechjournal.com OAPS: Oxonic acid potassium salt.

Mechanistic Links to Lipid Metabolism Dysregulation

Recent preclinical evidence suggests a connection between hypoxanthine metabolism and lipid dysregulation. In studies involving patients with Metabolic Syndrome (MetS), elevated levels of hypoxanthine were observed postprandially, suggesting a potential interplay between diet, purine metabolism, and lipid handling. nih.gov While this is a clinical observation, it has spurred preclinical investigations into the underlying mechanisms.

In a general population study, hypoxanthine levels were found to be independently associated with body mass index (BMI), a key indicator of obesity. nih.gov This association was not observed for xanthine, the immediate downstream metabolite of hypoxanthine, suggesting a specific role for hypoxanthine in metabolic processes linked to obesity. nih.gov Furthermore, it has been reported that human adipose tissue secretes hypoxanthine, which could contribute to systemic levels and influence lipid metabolism in other tissues. nih.gov

Hypoxanthine in Oxidative Stress-Related Disease Models

Elucidating Mechanisms in Atherosclerosis Progression

The conversion of hypoxanthine to uric acid by xanthine oxidase is a significant source of reactive oxygen species (ROS), which are key drivers of oxidative stress. nih.gov Oxidative stress is a well-established factor in the pathogenesis of atherosclerosis. High salt intake, a known risk factor for cardiovascular disease, has been linked to the progression of coronary atherosclerosis. nih.gov While direct preclinical studies on hypoxanthine disodium (B8443419) salt and atherosclerosis are limited, the link between its metabolic pathway and oxidative stress provides a strong mechanistic rationale for its involvement. The generation of ROS during hypoxanthine metabolism can contribute to endothelial dysfunction and inflammation, two critical events in the initiation and progression of atherosclerotic plaques.

Understanding Hypoxanthine's Role in Ischemia-Reperfusion Injury Models

Ischemia-reperfusion (I/R) injury is a phenomenon where tissue damage occurs upon the restoration of blood flow after a period of ischemia. During the ischemic phase, the breakdown of adenosine (B11128) triphosphate (ATP) leads to an accumulation of hypoxanthine. nih.govmdpi.com Upon reperfusion and the reintroduction of oxygen, xanthine oxidase rapidly metabolizes the accumulated hypoxanthine, leading to a burst of superoxide (B77818) radicals and hydrogen peroxide, causing significant oxidative damage to the tissue. mdpi.com

Preclinical models have been pivotal in demonstrating this mechanism. Studies in canine models of myocardial I/R injury have shown that the accumulation of myocardial hypoxanthine and xanthine during ischemia is a critical factor in the subsequent reperfusion injury. nih.gov However, it is noteworthy that some clinical studies in human kidney transplantation have suggested that the role of the hypoxanthine-xanthine oxidase axis in the initial phase of I/R injury may be less significant than previously thought based on preclinical models. amsterdamumc.nlresearchgate.net

Involvement in Preclinical Cancer Biology

Hypoxanthine plays a dual role in cancer biology. As a purine, it is essential for the synthesis of nucleic acids, which are in high demand by rapidly proliferating cancer cells. nih.gov Many cancer cells rely on the purine salvage pathway, which utilizes hypoxanthine, for their growth and survival.

Preclinical studies have investigated the uptake of hypoxanthine in various human tumor cell lines. nih.gov These studies have shown that the rate of hypoxanthine uptake can vary between different cancer cell types. nih.gov This differential uptake has implications for cancer therapies that target purine metabolism. For instance, the sensitivity of cancer cells to drugs that inhibit hypoxanthine rescue from antifolate-induced growth inhibition has been linked to the rate of hypoxanthine transport into the cells. nih.gov

Furthermore, synthetic analogues of hypoxanthine have been developed and tested for their anticancer properties. For example, 7-deazahypoxanthine (B613787) derivatives have shown potent antiproliferative effects in preclinical models by targeting the microtubule network in cancer cells. nih.gov In a mouse model of human colon cancer, one such analogue demonstrated a significant reduction in tumor growth without causing significant toxicity to the animals. nih.gov

Table 2: Antiproliferative Effects of a 7-Deazahypoxanthine Analogue (Compound 7) on Colorectal Cancer Cell Lines

Cell LineGI50 (nM)
RKO~10
SKCO1~10
SW48~20
SW620~30
Data adapted from a study on novel microtubule-targeting 7-deazahypoxanthines. nih.gov GI50: the concentration of a drug that inhibits the growth of cells by 50%.

Modulation of Epithelial-Mesenchymal Transition (EMT)

Hypoxanthine has been identified as a significant metabolite capable of inducing the epithelial-mesenchymal transition (EMT), a critical process in cancer progression where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive potential. ku.ac.aeresearchgate.net Pre-clinical research, particularly in breast cancer models, has demonstrated that metabolites secreted by highly metastatic cancer cells can induce EMT in less metastatic cells. ku.ac.ae Among these metabolites, hypoxanthine was shown to have a pronounced effect on inducing EMT, which was associated with an increase in the migration and invasion capabilities of MCF-7 breast cancer cells. ku.ac.ae This effect appears to be mediated through a mechanism associated with hypoxia. ku.ac.ae

Further investigations have revealed that the metastatic role of hypoxanthine is linked to its ability to generate reactive oxygen species (ROS). researchgate.net The process is also dependent on the cellular uptake and metabolism of hypoxanthine. Studies have shown that inhibiting the uptake of hypoxanthine, for instance with dipyridamole, can significantly decrease its EMT-associated effects. ku.ac.aeresearchgate.net Similarly, targeting enzymes involved in hypoxanthine biosynthesis, such as purine nucleoside phosphorylase (PNP), has been shown to reduce its pro-metastatic activities. ku.ac.ae Knockdown of the gene encoding PNP led to a notable decrease in the expression of mesenchymal markers like N-cadherin and vimentin, while increasing the epithelial marker E-cadherin in breast cancer cells. researchgate.net These findings underscore the role of the hypoxanthine salvage pathway in supporting the metabolic needs of rapidly proliferating cancer cells and promoting their metastatic potential. researchgate.net

Table 1: Effect of Hypoxanthine on EMT Markers in Breast Cancer Cells

Treatment/Condition Target Gene/Protein Observed Effect Implication Reference
Hypoxanthine Treatment E-cadherin Decreased Expression Promotes EMT ku.ac.ae
Hypoxanthine Treatment N-cadherin Increased Expression Promotes EMT ku.ac.aeresearchgate.net
Hypoxanthine Treatment Vimentin Increased Expression Promotes EMT ku.ac.aeresearchgate.net
Hypoxanthine + Dipyridamole N-cadherin, Vimentin Inhibition of Hypoxanthine-induced expression Blocks EMT researchgate.net
PNP siRNA Knockdown E-cadherin Increased Protein Expression Inhibits EMT researchgate.net
PNP siRNA Knockdown N-cadherin, Vimentin Decreased Protein Expression Inhibits EMT researchgate.net

Promotion of Angiogenesis in Tumor Models

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth and metastasis. nih.govnih.gov Hypoxanthine, often elevated in the hypoxic tumor microenvironment, has been demonstrated to possess pro-angiogenic properties. ku.ac.aehaematologica.org The key regulator of hypoxia-induced angiogenesis is the transcription factor hypoxia-inducible factor (HIF)-1, which activates the expression of pro-angiogenic factors. nih.govnih.gov

In pre-clinical breast cancer models, hypoxanthine has been shown to increase the gene expression of crucial pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). ku.ac.ae The upregulation of these factors stimulates the proliferation, migration, and survival of endothelial cells, which are the building blocks of blood vessels. frontiersin.org This suggests that hypoxanthine, as a metabolite accumulating under hypoxic conditions, directly contributes to the "angiogenic switch," a critical step in tumor progression where the balance shifts in favor of new blood vessel formation. ku.ac.aenih.gov By promoting angiogenesis, hypoxanthine not only supports primary tumor growth but also facilitates the entry of cancer cells into the circulation, a key step in the metastatic cascade.

Hypoxanthine as a Metastasis-Associated Metabolite

Metabolic reprogramming is a recognized hallmark of cancer, where cancer cells alter their metabolic pathways to support rapid proliferation and survival. Within this context, specific metabolites, termed oncometabolites, have been shown to directly influence metastatic signaling cascades. ku.ac.ae Research utilizing 1H-NMR metabolomics analysis has identified hypoxanthine as a novel metastasis-associated metabolite, particularly in breast cancer. ku.ac.aeresearchgate.net

The identification stemmed from observations that metabolites secreted from highly metastatic MDA-MB-231 breast cancer cells could induce a metastatic phenotype in less aggressive MCF-7 cells. ku.ac.ae Hypoxanthine was a key metabolite responsible for this effect, significantly promoting EMT, cell migration, and invasion. ku.ac.aeresearchgate.net Its role is multifaceted, contributing to several processes that underpin metastasis. As discussed, it promotes EMT, allowing cancer cells to detach from the primary tumor, and stimulates angiogenesis, creating pathways for dissemination. ku.ac.ae Integrated transcriptomics and metabolomics analyses have further revealed that hypoxanthine treatment activates the PI3K/AKT pathway, a central signaling hub for cancer metastasis. researchgate.net This body of evidence establishes hypoxanthine not merely as a byproduct of altered tumor metabolism but as an active participant in driving the metastatic process, representing a potential target for diagnostic and therapeutic strategies. ku.ac.ae

Emerging Roles in Other Organ System Dysfunctions

Contributions to Bladder Remodeling and Voiding Dysfunction

Recent pre-clinical studies have implicated hypoxanthine in the pathophysiology of lower urinary tract symptoms (LUTS), which often increase with age. oup.comics.orgnih.gov Research using adult rat models has tested the hypothesis that chronic exposure to hypoxanthine could mimic age-related bladder damage. oup.comnih.gov When adult rats were treated with hypoxanthine, they exhibited significant changes in bladder structure and function. oup.comics.org

The primary mechanism appears to be the generation of tissue-damaging reactive oxygen species (ROS) during the metabolism of hypoxanthine by the enzyme xanthine oxidase. oup.comics.org This leads to a cascade of oxidative stress, evidenced by increased biomarkers of oxidative damage and protein carbonylation within the bladder tissue. ics.orgnih.gov This oxidative damage contributes to pathophysiological bladder remodeling, depletion of cellular energy stores (indicated by a decline in NAD+ levels), and ultimately, functional deficits. oup.comnih.gov Functionally, rats exposed to hypoxanthine showed changes in voiding behavior, including a decreased intercontraction interval and a lower leak point pressure, which is a measure used to assess stress urinary incontinence. oup.comnih.gov These findings suggest that elevated levels of hypoxanthine may be a key factor in the age-associated development of LUTS, causing structural and functional declines in the urinary bladder. oup.comics.org

Table 2: Effects of Chronic Hypoxanthine Exposure on Rat Bladder

Parameter Measurement Observed Outcome in HX-Treated Rats Pathophysiological Consequence Reference
Biochemical Oxidative Stress Biomarkers Increased Cellular Damage oup.comnih.gov
NAD+ Levels Decreased Cellular Energy Depletion oup.comnih.gov
Structural Bladder Tissue Remodeling Altered Bladder Structure oup.comnih.gov
Functional Intercontraction Interval Decreased Urinary Frequency/Urgency oup.comnih.gov
Leak Point Pressure Decreased Stress Urinary Incontinence oup.comnih.gov

Impact on Red Blood Cell Storage Lesion Development

Hypoxanthine has been identified as a key metabolic biomarker for the "storage lesion" that occurs in red blood cells (RBCs) during refrigerated storage in blood banks. haematologica.orgnih.gov The storage lesion encompasses a series of biochemical and morphological changes that reduce the quality and efficacy of transfused blood. nih.govbloodtransfusion.it During storage, RBCs break down ATP, leading to the accumulation of its metabolic byproducts, including hypoxanthine. nih.gov

The accumulation of hypoxanthine in both the RBCs and the surrounding supernatant increases with storage time. haematologica.orgnih.gov This is significant because hypoxanthine is a substrate for the enzyme xanthine oxidase, which, upon transfusion into a recipient, can generate ROS and uric acid. nih.govnih.gov This can induce oxidative stress in the recipient. nih.gov Importantly, elevated hypoxanthine levels in stored RBC units have been negatively correlated with post-transfusion recovery in both animal models and preliminary human studies. haematologica.org This indicates that the more hypoxanthine accumulates, the poorer the survival of the transfused red cells in the recipient's circulation. haematologica.org Research has also shown that storage conditions can influence this process; storing RBCs under hypoxic (low oxygen) conditions can ameliorate the accumulation of hypoxanthine by reducing purine deamination reactions. haematologica.orgbloodtransfusion.it This highlights hypoxanthine's role as a critical indicator of metabolic decay and quality in stored blood products. haematologica.orgmdpi.com

Hypoxanthine As a Target for Research and Pre Clinical Investigation

Identification of Novel Therapeutic Targets Based on Hypoxanthine (B114508) Metabolism

The metabolic pathways involving hypoxanthine present promising avenues for the development of new drugs. By targeting the enzymes that process hypoxanthine, researchers aim to influence cellular processes critical for the survival of pathogens and the growth of cancer cells.

Development of Enzyme Inhibitors (e.g., HGPRT inhibitors)

A key enzyme in the purine (B94841) salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). pixorize.comyoutube.com This enzyme recycles hypoxanthine and guanine (B1146940) to form essential nucleotides. pixorize.com Inhibiting HGPRT can disrupt this vital process, making it a compelling target for drug development, particularly in cancer and infectious diseases. nih.govmalariaworld.org

For instance, some protozoan parasites, like the one responsible for malaria, heavily rely on the purine salvage pathway for their survival as they cannot produce purines on their own. malariaworld.org Developing inhibitors that specifically target the parasite's HGPRT enzyme, while sparing the human equivalent, is a key strategy in creating effective and less toxic antimalarial drugs. nih.govmalariaworld.org Research has led to the identification of several compounds that show significant inhibition of HGPRT from various pathogens. nih.gov

In the context of cancer, human HGPRT is also being explored as a drug target. nih.govnih.gov A recent study identified two phytochemicals, Gibberellin A34 and Chasmanthin, as potential inhibitors of human HGPRT, suggesting their potential as anticancer agents. nih.gov

Below is a table of selected HGPRT inhibitors and their reported inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against various HGPRT enzymes.

InhibitorTarget Organism/EnzymeKᵢ / IC₅₀
HGPRT/TBrHGPRT1-IN-1Human HGPRT3 nM (Kᵢ) medchemexpress.commedchemexpress.com
Trypanosoma brucei HGPRT13 nM (Kᵢ) medchemexpress.commedchemexpress.com
Plasmodium falciparum HGXPRT10 nM (Kᵢ) medchemexpress.com
Mycobacterium tuberculosis HGPRT0.3 µM (Kᵢ) medchemexpress.com
Gibberellin A34Human HPRT0.121 µM (Kᵢ) nih.gov
ChasmanthinHuman HPRT0.368 µM (Kᵢ) nih.gov
9-deazaguaninePlasmodium falciparum HG(X)PRT12 ± 1.0 µM (IC₅₀) malariaworld.org

Strategies for Modulating Purine Salvage Pathways

Beyond direct enzyme inhibition, broader strategies to modulate the purine salvage pathway are under investigation. This pathway is crucial for recycling purine bases, and its activity can influence various physiological and pathological conditions. pixorize.comnih.gov

One approach involves manipulating the availability of substrates for the pathway. For example, increasing the levels of hypoxanthine has been shown to enhance the synthesis of ATP, the main energy currency of the cell, via the salvage pathway. allenpress.com This has led to research exploring the use of hypoxanthine or inhibitors of xanthine (B1682287) oxidoreductase (an enzyme that breaks down hypoxanthine) to protect tissues from radiation damage. allenpress.comnih.gov

Conversely, in some contexts, such as certain types of leukemia, high levels of hypoxanthine in the microenvironment can lead to resistance to thiopurine drugs. nih.gov This highlights the complexity of modulating this pathway and the need for targeted approaches depending on the specific disease.

Biomarker Discovery and Mechanistic Validation in Preclinical Settings

The concentration of hypoxanthine in biological fluids and tissues can change in response to various diseases, making it a valuable biomarker for diagnosis, prognosis, and monitoring treatment response in preclinical animal models.

Correlation of Hypoxanthine Levels with Disease Severity in Animal Models

Numerous preclinical studies have demonstrated a strong correlation between elevated hypoxanthine levels and the severity of various diseases in animal models.

Ischemic Stroke: In mouse models of ischemic stroke, significantly elevated levels of hypoxanthine were observed in the acute stage. nih.gov Furthermore, increasing hypoxanthine levels in these models led to larger infarct areas, increased blood-brain barrier leakage, and worse neurological deficits. nih.gov

Endotoxin (B1171834) Shock: In a porcine model of endotoxin shock, a condition that mimics sepsis, very prominent increases in hypoxanthine were seen in the ileum and liver, indicating a differentiated development of cellular energy failure in different organs. nih.gov

Obstructive Sleep Apnea (B1277953): Studies in patients have shown that plasma levels of hypoxanthine/xanthine are significantly elevated and positively correlated with the severity of obstructive sleep apnea syndrome. nih.gov

These findings suggest that monitoring hypoxanthine levels could be a useful tool for assessing disease severity and progression in these and other conditions.

Metabolomic Profiling for Identification of Disease Phenotypic Signatures

Metabolomic profiling, the large-scale study of small molecules like hypoxanthine, is a powerful tool for identifying unique metabolic "signatures" associated with specific diseases. nih.govnih.gov These signatures can provide insights into the underlying mechanisms of disease and help identify new biomarkers.

For example, untargeted metabolomic profiling has been used to identify disease-specific signatures in conditions like food allergy and asthma. nih.govnih.gov In Alzheimer's disease research, a machine learning approach using metabolomics data identified hypoxanthine as one of the small molecules in plasma with predictive potential for the disease. mdpi.com Similarly, in studies of locally advanced rectal cancer, profiling of low-molecular-weight metabolites in serum identified hypoxanthine as being significantly associated with the response to chemoradiotherapy. nih.gov

Utility in Understanding Disease Progression and Response to Experimental Interventions

By measuring changes in hypoxanthine levels over time, researchers can gain a better understanding of how a disease progresses and how it responds to experimental treatments in preclinical models.

For instance, in a study on ischemic stroke, hypoxanthine was identified as a pharmacodynamic marker of brain edema. nih.gov Treatment with the experimental drug glibenclamide was found to reduce plasma hypoxanthine levels, suggesting that hypoxanthine could be used to monitor the effectiveness of this and similar interventions. nih.gov

In the context of radiation injury, a study in mice showed that hypoxanthine levels could be manipulated to protect against radiation damage, indicating its utility in assessing the efficacy of radioprotective agents. allenpress.com These examples underscore the value of hypoxanthine as a dynamic biomarker for tracking disease progression and the impact of novel therapies in a preclinical setting.

Q & A

Q. How is hypoxanthine disodium salt utilized in cell culture systems, particularly in selective media?

this compound is a critical component of HAT (Hypoxanthine-Aminopterin-Thymidine) medium, which selects for hybridoma cells in monoclonal antibody production. Aminopterin blocks the de novo purine synthesis pathway, forcing cells to rely on the salvage pathway requiring hypoxanthine. Researchers must maintain precise concentrations (typically 100 µM) and validate media efficacy via control cultures lacking hypoxanthine to confirm selective pressure .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

The disodium salt form enhances hypoxanthine’s solubility in aqueous solutions (up to 50 mg/mL in water at 25°C), making it ideal for cell culture and in vitro assays. Researchers should prepare stock solutions in sterile, buffered conditions (e.g., PBS, pH 7.4) and filter-sterilize (0.22 µm) to avoid precipitate formation during long-term storage .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, general guidelines for lab chemicals apply:

  • Use PPE (gloves, lab coats, eye protection).
  • Avoid inhalation of powders; work in a fume hood.
  • Store in a cool, dry place away from oxidizers.
  • Dispose via approved hazardous waste protocols.
    Cross-reference with sodium salt safety frameworks (e.g., sodium azide handling) to mitigate risks .

Advanced Research Questions

Q. What methodological considerations are critical when quantifying this compound in biological matrices using HPLC?

  • Column Selection : Use hydrophilic interaction liquid chromatography (HILIC) columns (e.g., TSK Gel Amide-80) to retain polar metabolites.
  • Mobile Phase : Acetonitrile-phosphate buffer (70:30 v/v) optimizes separation of nucleotides and purine derivatives.
  • Detection : UV detection at 210 nm ensures sensitivity for hypoxanthine, but co-eluting compounds (e.g., inosine) require validation via spiked standards or tandem mass spectrometry .

Q. How can researchers reconcile stability discrepancies of this compound under varying pH or temperature?

Contradictory stability reports arise from:

  • pH Sensitivity : Hypoxanthine degrades in acidic conditions (pH < 5). Conduct accelerated stability studies (40°C, 75% RH) across pH 3–8.
  • Temperature : Long-term storage at −20°C preserves integrity; avoid freeze-thaw cycles. Use LC-MS to track degradation products (e.g., xanthine) .

Q. How does the sodium counterion influence hypoxanthine’s biochemical activity compared to other salts (e.g., potassium)?

Sodium salts generally exhibit higher solubility than potassium analogs, which can alter reaction kinetics in enzyme assays (e.g., xanthine oxidase). To test counterion effects:

  • Compare IC₅₀ values of hypoxanthine salts in purified enzyme systems.
  • Monitor ion-specific interference using atomic absorption spectroscopy .

Q. What strategies address conflicting reports on hypoxanthine’s role in nucleotide synthesis pathways?

  • Isotopic Labeling : Use ¹⁴C-hypoxanthine to trace incorporation into IMP (inosine monophosphate) in de novo vs. salvage pathways.
  • Genetic Knockouts : Employ CRISPR-Cas9 models lacking hypoxanthine phosphoribosyltransferase (HPRT) to isolate pathway contributions .

Q. What analytical techniques validate this compound purity in pharmacological studies?

  • HPLC-UV/PDA : Assess purity (>98%) via peak area normalization; check for impurities like adenine.
  • NMR Spectroscopy : Confirm structural integrity using ¹H NMR (D₂O, δ 8.2 ppm for purine protons).
  • Elemental Analysis : Verify sodium content (theoretical ~10.5% by weight) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.